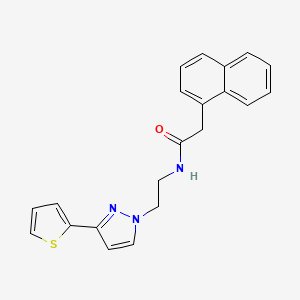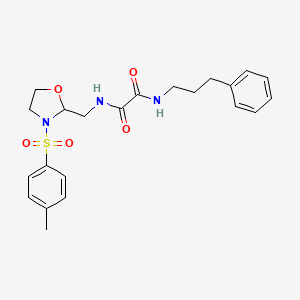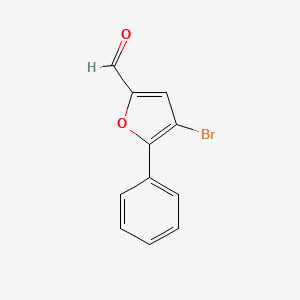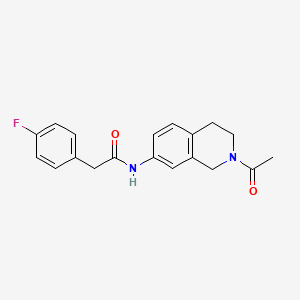![molecular formula C15H17NO5 B2875056 5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 370849-74-4](/img/structure/B2875056.png)
5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Reactions
Compounds similar to the specified dioxane-dione have been synthesized and explored for their chemical reactions. For example, synthesis and reactions of derivatives involving amino and thiomethyl groups have been investigated, highlighting the versatility of such compounds in producing sulfoxide derivatives and other complex structures through various chemical reactions (Al-Sheikh et al., 2009). These studies contribute to the understanding of the chemical behavior and potential applications of similar dioxane-dione compounds in organic synthesis.
Structural and Molecular Characterization
The structural and molecular characterization of Meldrum's acid derivatives, including arylmethyl and benzylidene modifications, has been a significant focus. Research on supramolecular structures and crystallography has provided insights into the molecular conformations, crystal packing arrangements, and interactions such as hydrogen bonding and π-π interactions. These studies are essential for understanding the physicochemical properties and potential applications of these compounds in materials science and supramolecular chemistry (Low et al., 2002).
Antimicrobial Activity
Some derivatives have been synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. This research demonstrates the potential of dioxane-dione derivatives as frameworks for developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Ghorab et al., 2017).
Material Science Applications
Research on boron difluoride complexes of carbamoyl Meldrum's acids indicates the potential of these compounds in material science, particularly due to their stability and ease of isolation. Such studies can lead to the development of new materials with unique properties for various applications (Pawelska et al., 2012).
Electronic and Thermal Properties
The exploration of the vibrational, optical, electrochemical, and thermal properties of Meldrum acid derivatives through spectroscopic, electrochemical, and thermal analyses provides valuable information on their potential applications in electronic and photonic devices. Such studies reveal the compounds' stability, electronic transitions, and energy gaps, essential for designing materials with specific electronic and optical properties (Antunes et al., 2021).
Properties
IUPAC Name |
5-[(4-ethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-4-19-11-7-5-10(6-8-11)16-9-12-13(17)20-15(2,3)21-14(12)18/h5-9,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUQQAWPMQJSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2874973.png)



![N-[cyano(cyclopropyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B2874980.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(furan-2-yl)methanone](/img/structure/B2874981.png)
![4-(4-methoxybenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2874982.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2874983.png)

![1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2874988.png)

![4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2874992.png)
![N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B2874994.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)
